
N-(3-chlorophenyl)-N'-3-pyridinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-3-pyridinylurea, also known as "CPI-455", is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-455 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for these diseases.
作用机制
CPI-455 selectively binds to the bromodomain of BET proteins, thereby inhibiting their ability to recognize and bind to acetylated histones. This, in turn, leads to the downregulation of genes that are regulated by BET proteins, including many oncogenes and pro-inflammatory genes. CPI-455 has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
CPI-455 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, CPI-455 has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to other chemotherapeutic agents. In macrophages and monocytes, CPI-455 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In endothelial cells, CPI-455 has been shown to reduce the expression of adhesion molecules and inflammatory markers, thereby reducing the risk of atherosclerosis.
实验室实验的优点和局限性
One of the main advantages of CPI-455 is its selectivity for BET proteins, which minimizes off-target effects and reduces the risk of toxicity. CPI-455 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of CPI-455 is its low solubility, which can make it difficult to administer in vivo. CPI-455 also has a relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain disease models.
未来方向
There are several future directions for the development of CPI-455 and other BET inhibitors. One potential direction is the development of more potent and selective BET inhibitors that can overcome the limitations of current inhibitors. Another direction is the investigation of BET inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce the risk of resistance. Finally, the investigation of BET inhibitors in other disease models, such as neurodegenerative diseases and viral infections, may provide new insights into the role of BET proteins in these diseases.
合成方法
The synthesis of CPI-455 involves a multistep process that starts with the reaction of 3-chloroaniline and 3-pyridinecarboxylic acid to form 3-(3-pyridinyl)aniline. This intermediate is then reacted with phosgene and ammonia to form the corresponding urea derivative, which is subsequently chlorinated with thionyl chloride to yield CPI-455. The overall yield of this process is around 20%, and the purity of the final product is typically greater than 95%.
科学研究应用
CPI-455 has been extensively studied in various preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, CPI-455 has been shown to inhibit the growth and proliferation of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. CPI-455 has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. In inflammation, CPI-455 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. In cardiovascular diseases, CPI-455 has been shown to reduce the expression of adhesion molecules and inflammatory markers in endothelial cells, thereby reducing the risk of atherosclerosis.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLBBAUVPATXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-pyridin-3-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
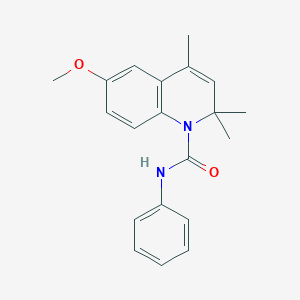
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
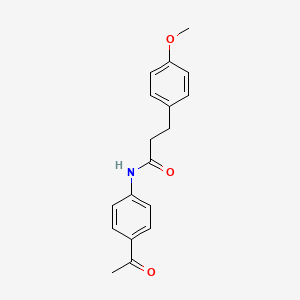
![N-(2-aminoethyl)-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5755482.png)
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
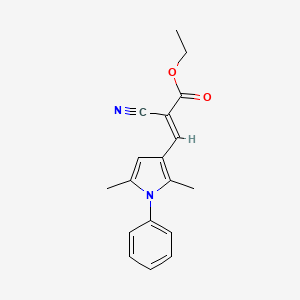

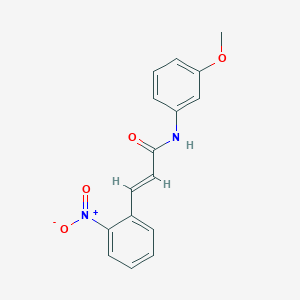
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)
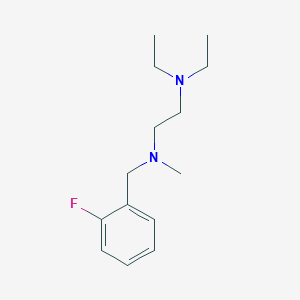
![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)